molecular formula C16H23NO3S2 B2427148 2-(Benzylthio)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone CAS No. 1797845-98-7

2-(Benzylthio)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone

Cat. No.: B2427148
CAS No.: 1797845-98-7
M. Wt: 341.48
InChI Key: RNOFMLLPNNXTSI-UHFFFAOYSA-N
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Description

2-(Benzylthio)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone is a complex organic compound that features a benzylthio group, an azetidine ring, and an isobutylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylthio)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable amine and halide precursors under basic conditions.

    Introduction of the Benzylthio Group: The benzylthio group can be introduced via nucleophilic substitution reactions, where a benzylthiol reacts with an appropriate electrophile.

    Attachment of the Isobutylsulfonyl Group: The isobutylsulfonyl group can be attached through sulfonylation reactions using isobutylsulfonyl chloride and a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylthio)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The azetidine ring can be reduced under hydrogenation conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylthio group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium catalyst is often used for hydrogenation.

    Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced azetidine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Benzylthio)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.

    Biological Studies: It can be used in studies to understand the interactions of sulfur-containing compounds with biological systems.

Mechanism of Action

The mechanism of action of 2-(Benzylthio)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone involves its interaction with molecular targets through its functional groups. The benzylthio group can participate in redox reactions, while the azetidine ring can interact with biological macromolecules. The isobutylsulfonyl group can enhance the compound’s solubility and stability.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzylthio)-1-(3-(methylsulfonyl)azetidin-1-yl)ethanone
  • 2-(Benzylthio)-1-(3-(ethylsulfonyl)azetidin-1-yl)ethanone

Uniqueness

2-(Benzylthio)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone is unique due to the presence of the isobutylsulfonyl group, which can impart different physicochemical properties compared to its methyl and ethyl analogs

Properties

IUPAC Name

2-benzylsulfanyl-1-[3-(2-methylpropylsulfonyl)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3S2/c1-13(2)12-22(19,20)15-8-17(9-15)16(18)11-21-10-14-6-4-3-5-7-14/h3-7,13,15H,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNOFMLLPNNXTSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CN(C1)C(=O)CSCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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